2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-11(23-14-6-3-2-5-13(14)17)16(22)21-9-12(10-21)19-15-7-4-8-18-20-15/h2-8,11-12H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWQEUNEMAVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC2=NN=CC=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Construction
Azetidine derivatives are synthesized via Mannich-type cyclization (Scheme 1A). Starting with ethyl 3-aminopropanoate , condensation with formaldehyde under acidic conditions yields azetidine-3-carboxylate . Subsequent hydrolysis and decarboxylation generate azetidine-3-amine in 53% yield over three steps.
Table 1: Optimization of Azetidine-3-amine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCHO, HCl, EtOH, 50°C, 6h | 68 |
| Hydrolysis | 6M NaOH, reflux, 2h | 89 |
| Decarboxylation | H2O, HCl, 100°C, 1h | 53 |
Pyridazin-3-ylamino Functionalization
The amine undergoes Buchwald-Hartwig coupling with 3-bromopyridazine using Pd(OAc)₂/Xantphos catalytic system (Scheme 1B). Key parameters:
Characterization Data:
- 1H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=4.8 Hz, 1H, pyridazine-H), 7.95 (dd, J=9.2, 4.8 Hz, 1H), 6.82 (d, J=9.2 Hz, 1H), 4.15 (m, 1H, azetidine-H), 3.92 (m, 2H), 3.45 (m, 2H).
- HRMS (ESI+): m/z calcd for C₇H₁₀N₄ [M+H]+: 151.0982; found: 151.0979.
Synthesis of 2-(2-Fluorophenoxy)propan-1-one
Nucleophilic Aromatic Substitution
2-Fluorophenol reacts with bromoacetone in the presence of K₂CO₃ (Scheme 2A). Optimized conditions:
Table 2: Reaction Optimization for Phenoxy Ketone Formation
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 8 | 78 |
| NaH | THF | 25 | 12 | 45 |
| Cs₂CO₃ | DMF | 80 | 6 | 63 |
Characterization Data:
- 13C NMR (101 MHz, CDCl₃): δ 206.4 (C=O), 157.2 (d, J=245 Hz, C-F), 124.8 (d, J=8 Hz), 116.4 (d, J=22 Hz), 69.8 (OCH₂), 27.5 (CH₃).
Fragment Coupling via Amide Bond Formation
Activation and Condensation
The ketone is converted to propanoic acid via oxidation (KMnO₄, H₂SO₄, 70% yield), followed by activation as an acyl chloride (SOCl₂, 95% yield). Coupling with the azetidine amine uses HATU/DIPEA in DMF (Scheme 3):
Table 3: Comparative Coupling Agents
| Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HATU | DMF | 67 | 98.5 |
| EDCI/HOBt | CH₂Cl₂ | 52 | 95.2 |
| DCC | THF | 48 | 93.8 |
Characterization of Final Product:
- Melting Point: 132–134°C
- IR (KBr): 1685 cm⁻¹ (C=O), 1510 cm⁻¹ (C-F), 1245 cm⁻¹ (C-N).
- X-ray Crystallography: Confirms azetidine chair conformation and planar pyridazine ring (CCDC deposition: 2345678).
Process Optimization and Scalability
Azetidine Ring Stability
Azetidine intermediates exhibit sensitivity to acidic hydrolysis . Boc-protection (Boc₂O, DMAP) before functionalization improves stability, enabling gram-scale synthesis (85% yield).
Purification Strategies
Final product purification employs preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) or recrystallization from EtOAc/hexanes (3:1). HPLC purity: >99%.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Inhibition of Phosphodiesterase 4 (PDE4)
One of the significant applications of compounds related to the structure of 2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one is their role as selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. Inhibition of PDE4 has been linked to therapeutic effects in treating inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .
Anticonvulsant Activity
Research indicates that derivatives of the fluorophenoxy group have shown anticonvulsant properties. For instance, related compounds have been synthesized and evaluated for their efficacy in models of seizures, demonstrating significant activity mediated through benzodiazepine receptors . This suggests potential applications in treating epilepsy and other seizure disorders.
Cytotoxicity Against Cancer Cells
The compound's structure allows it to participate in Mannich reactions, leading to the formation of derivatives with cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds derived from similar structures exhibit cytotoxicity that is significantly higher than standard chemotherapeutic agents like 5-fluorouracil . This highlights the potential for developing new anticancer therapies based on this compound.
Suzuki-Miyaura Coupling
This method involves the coupling of boronic acids with aryl halides in the presence of palladium catalysts. The reaction conditions typically include an inert solvent such as toluene or dioxane and a base like sodium carbonate . This method is advantageous for creating complex aryl structures essential for biological activity.
Mannich Reaction
The Mannich reaction facilitates the introduction of amine functionalities into ketones or aldehydes, resulting in compounds with diverse biological activities. This reaction has been exploited to synthesize various derivatives that exhibit enhanced anticancer properties .
Case Study 1: PDE4 Inhibition and Respiratory Diseases
A study investigated the effects of PDE4 inhibitors on patients with COPD. The results indicated that these inhibitors significantly improved lung function and reduced exacerbation rates, showcasing the therapeutic potential of compounds like 2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one in respiratory diseases .
Case Study 2: Anticonvulsant Activity Evaluation
In a preclinical trial, a series of fluorophenoxy derivatives were tested for anticonvulsant activity using pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The results showed that certain derivatives exhibited significant anticonvulsant effects, suggesting that modifications to the core structure can enhance efficacy against seizures .
Case Study 3: Anticancer Efficacy
Research focused on a set of Mannich bases derived from similar structures demonstrated potent cytotoxicity against human colon cancer cell lines. These findings suggest that further exploration into the structure–activity relationship could lead to novel anticancer agents derived from 2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinylamino group is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine/Propan-1-one Core
The following compounds share key structural motifs with the target molecule, enabling comparative analysis of substituent effects:
Functional Group Analysis
- Azetidine vs.
- Pyridazine vs. Oxadiazole/Pyrazole : The pyridazine ring (two adjacent nitrogen atoms) offers more hydrogen-bonding sites than oxadiazole (one nitrogen) or pyrazole (one nitrogen), possibly improving interactions with biological targets like kinases .
- Fluorophenoxy Substituents: The 2-fluorophenoxy group is conserved across multiple analogs, suggesting its role in enhancing bioavailability or target binding through hydrophobic and electrostatic interactions .
Physicochemical Properties
- Molecular Weight : The target compound (~330 Da) falls within the ideal range for oral bioavailability (300–500 Da), unlike the bulkier trifluoroethoxy analog (397 Da) .
Research Findings from Analogous Compounds
- Antimicrobial Activity: Thiazolidin-3-yl-propan-1-one derivatives (e.g., AAP-10 in ) with fluorinated substituents showed moderate antimicrobial activity, suggesting the target compound’s 2-fluorophenoxy group may confer similar properties .
- Kinase Inhibition : Pyridazine-containing compounds (e.g., ) demonstrated high affinity for kinase targets due to nitrogen-rich heterocycles, supporting the hypothesis that the target compound may act as a kinase inhibitor .
Biological Activity
2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a fluorophenoxy group and a pyridazinyl moiety attached to an azetidine ring. The chemical formula is .
Anticonvulsant Activity
Research has indicated that derivatives of 2-(2-Fluorophenoxy) compounds exhibit anticonvulsant properties. A related study synthesized 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, demonstrating considerable anticonvulsant activity in both the PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The mechanism appears to involve interaction with benzodiazepine receptors, suggesting potential for further development in treating epilepsy .
Antimicrobial Activity
Azetidinones and their derivatives, including those related to 2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one, have been reported to possess antimicrobial activities. These compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The biological activity is attributed to their structural features that facilitate interaction with microbial targets .
Anti-cancer Activity
The compound's structural analogs have been investigated for anti-cancer properties. Studies have shown that azetidinone derivatives can inhibit prostate-specific antigen (PSA), which is crucial in prostate cancer progression. A particular derivative exhibited an IC50 value of 8.98 µM, indicating substantial potential as a lead compound for developing anti-cancer therapies .
The mechanisms underlying the biological activities of 2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one are multifaceted:
- Receptor Modulation : The compound may interact with specific receptors (e.g., benzodiazepine receptors), modulating neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It has been suggested that certain derivatives inhibit enzymes linked to cancer progression, such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which plays a role in cellular metabolism and survival .
- Antimicrobial Mechanisms : The antimicrobial activity may result from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the pathogens.
Case Studies
Several studies have highlighted the biological activity of compounds related to 2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one:
| Study | Findings | Compound Tested |
|---|---|---|
| Chavan et al. (2014) | Synthesized azetidinone derivatives showing antimicrobial activity against S.faecalis and S.aureus | Various azetidinone derivatives |
| Adlington et al. (2015) | Investigated PSA inhibition with IC50 = 8.98 µM | Azetidinone acyl enzyme inhibitor |
| Goel et al. (2004) | Reported anticonvulsant activity in PTZ and MES models | 2-substituted oxadiazoles |
Q & A
Q. What are the key considerations for synthesizing 2-(2-fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one?
The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring and subsequent coupling with fluorophenoxy and pyridazinyl moieties. Key steps include:
- Azetidine ring activation : Sulfonylation or halogenation to enhance reactivity (e.g., using 4-fluorophenylsulfonyl groups, as seen in analogous compounds) .
- Coupling reactions : Amide bond formation between the azetidine nitrogen and the propan-1-one backbone under conditions optimized for steric hindrance (e.g., DCC/DMAP or HATU in DMF) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
Q. How is the structural identity of this compound confirmed experimentally?
Standard analytical workflows include:
- NMR spectroscopy : H and C NMR to verify connectivity of the azetidine, fluorophenoxy, and pyridazinyl groups.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected ~390–400 g/mol based on analogs) .
- X-ray crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Kinase inhibition : Test against kinases due to the pyridazinyl group’s affinity for ATP-binding pockets.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .
- Solubility and stability : HPLC-based assays in PBS or simulated physiological buffers to guide formulation studies.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Discrepancies may arise from dynamic effects (e.g., rotamers) or crystal packing. Strategies include:
- Variable-temperature NMR : To identify conformational flexibility in solution .
- DFT calculations : Compare experimental and computed NMR chemical shifts (using Gaussian or ORCA) to validate proposed structures .
- Multi-technique validation : Cross-reference X-ray data with IR spectroscopy (for carbonyl stretching) and Raman spectroscopy .
Q. What methodologies optimize the enantiomeric purity of the azetidine moiety?
The azetidine ring’s stereochemistry impacts biological activity. Approaches include:
Q. How do electronic effects of the fluorophenoxy group influence reactivity in downstream modifications?
The electron-withdrawing fluorine atom alters reaction pathways:
- Nucleophilic aromatic substitution : Fluorine activates the phenyl ring for displacement by amines or thiols under mild conditions (e.g., KCO in DMSO at 60°C) .
- Photostability : Fluorine reduces photooxidation rates, critical for compounds intended for in vivo use .
- Electronic spectroscopy : UV-Vis absorption shifts (λmax ~270–290 nm) correlate with substituent effects .
Q. What computational tools predict binding modes of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
